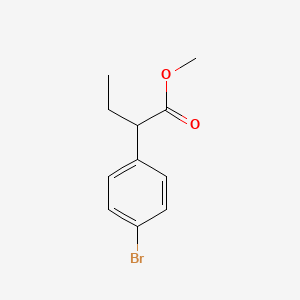

Methyl 2-(4-bromophenyl)butanoate

CAS No.: 1226228-17-6

Cat. No.: VC8220799

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1226228-17-6 |

|---|---|

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | methyl 2-(4-bromophenyl)butanoate |

| Standard InChI | InChI=1S/C11H13BrO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3H2,1-2H3 |

| Standard InChI Key | GWQJIGZBUABKCY-UHFFFAOYSA-N |

| SMILES | CCC(C1=CC=C(C=C1)Br)C(=O)OC |

| Canonical SMILES | CCC(C1=CC=C(C=C1)Br)C(=O)OC |

Introduction

Methyl 2-(4-bromophenyl)butanoate is an organic compound classified as an ester. It is derived from the reaction of 2-(4-bromophenyl)-2-methylpropanoic acid and methanol. This compound is notable for its applications in medicinal chemistry, particularly as a precursor in the synthesis of various pharmaceutical agents.

Synthesis of Methyl 2-(4-bromophenyl)butanoate

The synthesis of methyl 2-(4-bromophenyl)butanoate typically involves two main steps:

-

Bromination: The first step involves the bromination of 2-methyl-2-phenylpropanoic acid to introduce the bromine atom onto the phenyl ring.

-

Esterification: The second step involves esterification with methanol to form the ester linkage.

Applications in Medicinal Chemistry

Methyl 2-(4-bromophenyl)butanoate serves as a versatile intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics, particularly the presence of a bromine atom, allow it to participate in various chemical reactions that are crucial for developing new drugs.

Handling and Safety

Handling methyl 2-(4-bromophenyl)butanoate requires standard laboratory precautions due to its chemical nature. It is essential to follow safety guidelines and use appropriate protective equipment when working with this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume